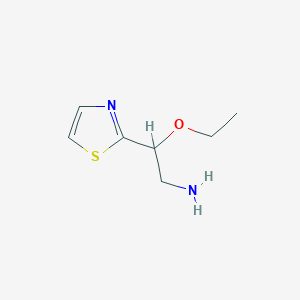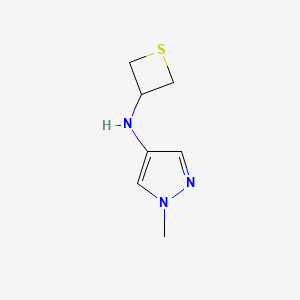
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a thietane ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with a thietane derivative under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The thietane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-N-(thietan-3-yl)-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-Methyl-N-(thietan-3-yl)azepan-4-amine: This compound has a similar thietane ring but differs in the presence of an azepane ring instead of a pyrazole ring.
N1-(2-methoxyethyl)-N1-methyl-N3-(thietan-3-yl)propane-1,3-diamine: This compound contains a thietane ring and a diamine structure, making it structurally similar but functionally different. The uniqueness of this compound lies in its specific combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11N3S |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
1-methyl-N-(thietan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3S/c1-10-3-6(2-8-10)9-7-4-11-5-7/h2-3,7,9H,4-5H2,1H3 |
InChI-Schlüssel |
QYVPVSAIRQVHPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


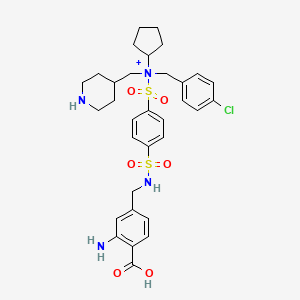
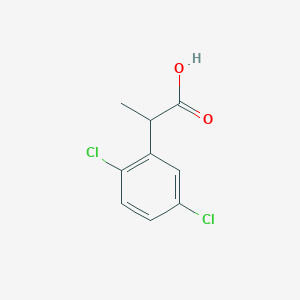
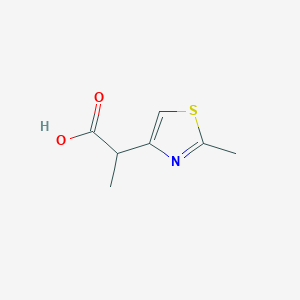
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
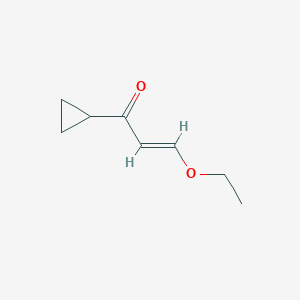
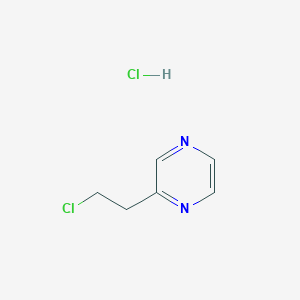
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
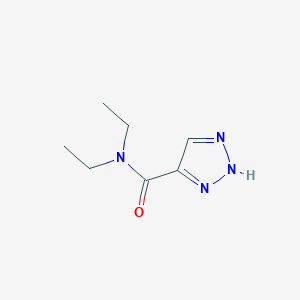
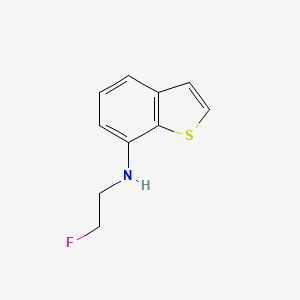
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)
